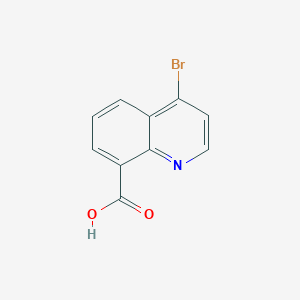

4-Bromoquinoline-8-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromoquinoline-8-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-8-4-5-12-9-6(8)2-1-3-7(9)10(13)14/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYGVTADNDJJFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromoquinoline-8-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties. Within this esteemed class of compounds, 4-Bromoquinoline-8-carboxylic acid emerges as a molecule of significant interest. Its unique substitution pattern, featuring a bromine atom at the 4-position and a carboxylic acid at the 8-position, offers a versatile platform for the development of novel kinase inhibitors and other targeted therapies. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this important chemical entity, offering both theoretical insights and practical methodologies for researchers in the field.

I. Strategic Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways, leveraging well-established reactions in heterocyclic chemistry. A logical and efficient approach involves the initial construction of the quinoline-8-carboxylic acid core, followed by regioselective bromination.

A. Recommended Synthetic Pathway: A Multi-Step Approach

A robust and adaptable synthesis is proposed, commencing with the oxidation of 8-methylquinoline, followed by esterification, regioselective bromination, and subsequent hydrolysis. This pathway offers good control over the introduction of the desired functionalities.

dot

Caption: Proposed synthetic workflow for this compound.

B. In-Depth Analysis of Synthetic Steps

Step 1: Oxidation of 8-Methylquinoline to Quinoline-8-carboxylic acid

The initial step involves the oxidation of the methyl group at the 8-position of the quinoline ring to a carboxylic acid. This transformation can be effectively achieved using strong oxidizing agents.

-

Rationale: 8-Methylquinoline is a readily available starting material. Its oxidation provides a direct route to the key intermediate, quinoline-8-carboxylic acid.

-

Protocol:

-

Suspend 8-methylquinoline in an aqueous solution.

-

Gradually add a strong oxidizing agent, such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), while maintaining the reaction temperature.

-

After the reaction is complete, the manganese dioxide or chromium salts are removed by filtration.

-

The filtrate is then acidified to precipitate the quinoline-8-carboxylic acid.

-

The product is collected by filtration, washed with water, and dried.

-

Step 2: Esterification of Quinoline-8-carboxylic acid

To facilitate the subsequent bromination step and to protect the carboxylic acid functionality, it is converted to its methyl ester.

-

Rationale: The esterification prevents potential side reactions with the carboxylic acid group during bromination and can improve the solubility of the intermediate in organic solvents.

-

Protocol:

-

Suspend quinoline-8-carboxylic acid in methanol.

-

Slowly add thionyl chloride (SOCl₂) at a low temperature (e.g., 0 °C).

-

The reaction mixture is then refluxed for several hours.

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is neutralized with a base, such as sodium bicarbonate solution, and the product, methyl quinoline-8-carboxylate, is extracted with an organic solvent.

-

Step 3: Regioselective Bromination of Methyl quinoline-8-carboxylate

This is a critical step where the bromine atom is introduced at the 4-position. The choice of brominating agent and reaction conditions is crucial for achieving the desired regioselectivity. A plausible method is electrophilic bromination using N-bromosuccinimide (NBS) in an acidic medium, as suggested by the synthesis of a similar isoquinoline derivative[1].

-

Rationale: The quinoline nitrogen, when protonated in an acidic medium, acts as a deactivating group, directing the electrophilic substitution to the 4-position. NBS is a convenient and selective source of electrophilic bromine.

-

Protocol:

-

Dissolve methyl quinoline-8-carboxylate in acetic acid.

-

Add N-bromosuccinimide to the solution.

-

Heat the reaction mixture to an elevated temperature (e.g., 110 °C) for a specified period.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and poured into water.

-

The precipitated product, methyl 4-bromoquinoline-8-carboxylate, is collected by filtration, washed, and dried.

-

Step 4: Hydrolysis of the Ester to this compound

The final step is the hydrolysis of the methyl ester to yield the target carboxylic acid. This can be achieved under either acidic or basic conditions.

-

Rationale: This deprotection step reveals the desired carboxylic acid functionality.

-

Protocol (Basic Hydrolysis):

-

Suspend methyl 4-bromoquinoline-8-carboxylate in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide).

-

Reflux the mixture until the ester is completely hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and remove the alcohol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the product.

-

Collect the this compound by filtration, wash thoroughly with water, and dry.

-

II. Comprehensive Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

A. Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the region of 7.5-9.0 ppm. The carboxylic acid proton as a broad singlet downfield (>12 ppm). |

| ¹³C NMR | Carbonyl carbon of the carboxylic acid around 165-175 ppm. Aromatic carbons in the range of 120-150 ppm. The carbon bearing the bromine atom will be shifted. |

| FTIR (cm⁻¹) | Broad O-H stretch from the carboxylic acid (2500-3300), C=O stretch (1680-1710), C=C and C=N stretches of the quinoline ring (1600-1450), and C-Br stretch (below 800). |

| Mass Spec. | Molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). |

B. Detailed Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol:

-

Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure.

-

dot

Caption: Key regions for NMR spectral analysis of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Protocol:

-

Prepare a sample of the solid product, either as a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the O-H, C=O, C=C, C=N, and C-Br functional groups.

-

Mass Spectrometry (MS)

-

Protocol:

-

Introduce a solution of the sample into the mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization - ESI).

-

Acquire the mass spectrum and identify the molecular ion peak.

-

Confirm the presence of bromine by observing the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2).

-

III. Applications and Future Directions

Quinoline derivatives are recognized as "privileged scaffolds" in drug discovery due to their ability to interact with a wide range of biological targets. The unique substitution pattern of this compound makes it a promising candidate for various therapeutic applications.

A. Potential as a Kinase Inhibitor

The quinoline core is a common feature in many approved and investigational kinase inhibitors. The bromine atom at the 4-position can serve as a handle for further functionalization through cross-coupling reactions, allowing for the exploration of the chemical space around the quinoline scaffold to target specific kinase binding sites. The carboxylic acid at the 8-position can form crucial hydrogen bond interactions with the hinge region of many kinases, a key determinant of binding affinity and selectivity. As a bioactive heterocycle, this compound is used in the development of kinase inhibitors[2][3]. A 2023 study noted that the brominated quinoline carboxylic acid scaffold demonstrates potent inhibitory activity against various kinases involved in cancer progression[2].

B. Role as a Versatile Chemical Intermediate

Beyond its potential direct therapeutic applications, this compound is a valuable building block in organic synthesis. The presence of two distinct reactive sites—the carboxylic acid and the bromo-substituent—allows for sequential and regioselective modifications. This dual functionality enables the construction of more complex molecules with potential applications in materials science and as probes for chemical biology. This compound serves as a building block for antimicrobial and antiparasitic agents[2][3].

IV. Conclusion

This technical guide has outlined a plausible and strategic pathway for the synthesis of this compound, a molecule of considerable interest in medicinal chemistry. The proposed multi-step synthesis, involving oxidation, esterification, regioselective bromination, and hydrolysis, provides a robust framework for its preparation. Furthermore, the guide has detailed the expected and necessary characterization techniques to ensure the structural integrity and purity of the final product. While specific experimental data for this compound remains to be fully elucidated in publicly accessible literature, the foundational principles and methodologies presented herein offer a solid starting point for researchers. The potential of this compound as a kinase inhibitor and a versatile chemical intermediate underscores the importance of further investigation into its synthesis and biological evaluation, paving the way for the discovery of new therapeutic agents.

V. References

[2] this compound;CAS No.:1416438-29-3 - ChemShuttle. (URL: --INVALID-LINK--) [3] 4-bromoisoquinoline-8-carboxylic acid;CAS No.:1823254-04-1 - ChemShuttle. (URL: --INVALID-LINK--) [4] Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. (URL: --INVALID-LINK--) [5] 8-Bromoquinoline-4-carboxylic Acid | CAS 86-86-2 - Alchemist-chem. (URL: --INVALID-LINK--) [6] 8-Bromoquinoline synthesis - ChemicalBook. (URL: --INVALID-LINK--) [7] this compound | 1416438-29-3 | RGC43829 - Biosynth. (URL: --INVALID-LINK--) [8] Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis | Journal of Medicinal Chemistry - ACS Publications. (URL: --INVALID-LINK--) [9] CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents. (URL: --INVALID-LINK--) [1] Figure S1 . IR spectrum of 4a . | Download Scientific Diagram - ResearchGate. (URL: --INVALID-LINK--) [10] 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (URL: --INVALID-LINK--) [11] An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline - Benchchem. (URL: --INVALID-LINK--) [12] 13 C NMR Chemical Shifts - Oregon State University. (URL: --INVALID-LINK--) [13] QUINOLINE-4-CARBOXYLIC ACID(486-74-8) 1H NMR spectrum - ChemicalBook. (URL: --INVALID-LINK--) [14] Quinoline-4-carboxylic acid, 6-bromo-2-methyl-, 2-fluorobenzyl ester - Optional[13C NMR]. (URL: --INVALID-LINK--) [15] Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. (URL: --INVALID-LINK--) [16] 8-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 735364 - PubChem. (URL: --INVALID-LINK--) [17] Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. (URL: --INVALID-LINK--) [18] Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. (URL: --INVALID-LINK--) [19] 8.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (URL: --INVALID-LINK--) [20] SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (URL: --INVALID-LINK--) [21] 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax. (URL: --INVALID-LINK--) Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ResearchGate. (URL: --INVALID-LINK--) [22] 13C NMR spectra of synthesized model compound 4f. - ResearchGate. (URL: --INVALID-LINK--) [23] Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH. (URL: --INVALID-LINK--) [24] Carboxylic Acids and Infrared (IR) Spectroscopy (GCSE Chemistry) - YouTube. (URL: --INVALID-LINK--) [25] IR Spectroscopy Tutorial: Carboxylic Acids - University of Colorado Boulder. (URL: --INVALID-LINK--) [26] QUINOLINE-4-CARBOXYLIC ACID(486-74-8) IR Spectrum - ChemicalBook. (URL: --INVALID-LINK--) [27] this compound | 1416438-29-3 - ChemicalBook. (URL: --INVALID-LINK--) [28] 13-C NMR Chemical Shift Table.pdf. (URL: --INVALID-LINK--) (PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - ResearchGate. (URL: --INVALID-LINK--) [29] Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - Frontiers. (URL: --INVALID-LINK--) [30] 8-Bromoquinoline-4-carboxylic acid | 121490-67-3 - A Chemtek. (URL: --INVALID-LINK--) [31] SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - NIH. (URL: --INVALID-LINK--) [32] 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC - PubMed Central. (URL: --INVALID-LINK--) [33] SAR-based optimization of a 4-quinoline carboxylic acid analogue with potent antiviral activity - University of Texas Southwestern Medical Center. (URL: --INVALID-LINK--) [34] 8-Bromoquinoline-4-carboxylic acid - Lead Sciences. (URL: --INVALID-LINK--) [35] Mass Spec 3e Carboxylic Acids - YouTube. (URL: --INVALID-LINK--) [36] 7-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid - PubChemLite. (URL: --INVALID-LINK--)

References

- 1. researchgate.net [researchgate.net]

- 2. chemshuttle.com [chemshuttle.com]

- 3. chemshuttle.com [chemshuttle.com]

- 4. mdpi.com [mdpi.com]

- 5. 8-Bromoquinoline-4-carboxylic Acid | CAS 86-86-2 | Structure, Uses, Safety, Supplier & Price in China [quinoline-thiophene.com]

- 6. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | 1416438-29-3 | RGC43829 [biosynth.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]

- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. benchchem.com [benchchem.com]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. QUINOLINE-4-CARBOXYLIC ACID(486-74-8) 1H NMR spectrum [chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 8-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 735364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. acgpubs.org [acgpubs.org]

- 18. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. iipseries.org [iipseries.org]

- 21. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 22. researchgate.net [researchgate.net]

- 23. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 24. youtube.com [youtube.com]

- 25. orgchemboulder.com [orgchemboulder.com]

- 26. QUINOLINE-4-CARBOXYLIC ACID(486-74-8) IR Spectrum [chemicalbook.com]

- 27. This compound | 1416438-29-3 [m.chemicalbook.com]

- 28. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 29. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 30. achemtek.com [achemtek.com]

- 31. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 32. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 33. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 34. 8-Bromoquinoline-4-carboxylic acid - Lead Sciences [lead-sciences.com]

- 35. m.youtube.com [m.youtube.com]

- 36. PubChemLite - 7-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid (C11H8BrNO3) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromoquinoline-8-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the physicochemical properties of 4-Bromoquinoline-8-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections detail its structural and chemical properties, predicted spectral characteristics, and its potential role as a kinase inhibitor. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related quinoline derivatives.

Core Physicochemical Properties

This compound is a substituted quinoline with a bromine atom at the 4-position and a carboxylic acid group at the 8-position. These substitutions significantly influence its chemical reactivity, solubility, and biological activity. Due to a lack of extensive experimental data in publicly accessible literature, many of the following properties are predicted based on computational models. It is crucial to validate these predictions through experimental determination.

| Property | Value | Source |

| Chemical Formula | C₁₀H₆BrNO₂ | N/A |

| Molecular Weight | 252.06 g/mol | N/A |

| CAS Number | 1416438-29-3 | [1] |

| Appearance | White to off-white powder (predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | 393.4 ± 37.0 °C (Predicted for a related compound) | [2] |

| pKa (acidic) | ~3-5 (Predicted, typical for aromatic carboxylic acids) | |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF (Predicted) |

Spectral and Analytical Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine atom and the carboxylic acid group. The proton of the carboxylic acid is anticipated to appear as a broad singlet at a downfield chemical shift (typically >10 ppm).[3][4]

-

¹³C NMR: The carbon NMR spectrum will display ten unique signals corresponding to the carbon atoms of the quinoline ring and the carboxylic acid. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-185 ppm.[5][6] The carbons attached to the bromine and nitrogen atoms will also show characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for its functional groups.[7][8][9][10][11]

-

O-H Stretch: A very broad band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded hydroxyl group of the carboxylic acid.

-

C=O Stretch: A strong, sharp absorption is anticipated between 1710 and 1760 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

-

C-Br Stretch: A weaker absorption in the fingerprint region (typically below 1000 cm⁻¹) is expected for the carbon-bromine bond.

-

Aromatic C=C and C-H Stretches: Multiple bands in the regions of 1400-1600 cm⁻¹ and 3000-3100 cm⁻¹, respectively, are characteristic of the quinoline aromatic system.

Mass Spectrometry (MS)

The mass spectrum of this compound will provide information about its molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M+): The molecular ion peak should be observed at m/z 251 and 253 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom.

-

Key Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45).[12]

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound is not widely published, general methods for the preparation of quinoline carboxylic acids can be adapted. One common approach is the Pfitzinger reaction, which involves the condensation of an isatin with a carbonyl compound.[13][14][15] However, for this particular substitution pattern, a multi-step synthesis starting from a pre-functionalized aniline or quinoline precursor is more likely. The synthesis of carboxylic acids can also be achieved through the hydrolysis of nitriles or the carboxylation of organometallic intermediates.[16][17]

The reactivity of this compound is dictated by its functional groups. The carboxylic acid can undergo esterification and amidation reactions. The bromine atom on the quinoline ring can participate in nucleophilic aromatic substitution and cross-coupling reactions, making it a versatile building block for the synthesis of more complex molecules.

Applications in Drug Discovery: A Focus on Kinase Inhibition

Quinoline derivatives are a prominent scaffold in medicinal chemistry, with many exhibiting potent biological activities.[18] Notably, compounds containing the quinoline core have been investigated as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.[19]

Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that controls cell growth, proliferation, survival, and metabolism.[13][14][18][19] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several quinoline-based compounds have been identified as inhibitors of key kinases within this pathway, including PI3K, Akt, and mTOR.[13][14][19] The inhibitory mechanism often involves the quinoline scaffold binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and blocking the signal transduction.

Below is a diagram illustrating the potential inhibitory action of a quinoline-based inhibitor on the PI3K/Akt/mTOR pathway.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.

Experimental Protocols

The following are generalized, step-by-step methodologies for the experimental determination of key physicochemical properties of this compound.

Solubility Determination

This protocol outlines a method for determining the solubility of a compound in various solvents.

Caption: Experimental workflow for solubility determination.

-

Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) into a series of vials.

-

Solvent Addition: To each vial, add a different solvent (e.g., water, ethanol, DMSO, acetone) in small, precise increments (e.g., 0.1 mL).

-

Equilibration: After each addition, cap the vial and vortex or shake vigorously for a set period (e.g., 1-2 minutes) to facilitate dissolution.

-

Observation: Visually inspect the solution for any undissolved solid against a dark background.

-

Endpoint: Continue adding solvent until the compound is completely dissolved. Record the total volume of solvent added.

-

Calculation: Calculate the solubility in mg/mL. If the compound does not dissolve after adding a significant volume (e.g., 10 mL), it can be classified as sparingly soluble or insoluble in that solvent.

pKa Determination via UV-Vis Spectrophotometry

This method is suitable for compounds with a chromophore whose UV-Vis absorbance changes with protonation state.

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values, covering a wide range (e.g., from pH 2 to 12).

-

Sample Preparation: Dilute a small aliquot of the stock solution into each buffer solution to a final concentration suitable for UV-Vis analysis (typically in the micromolar range).

-

Spectroscopic Measurement: Record the UV-Vis spectrum for each sample from approximately 200 to 400 nm.

-

Data Analysis: Identify a wavelength where the absorbance changes significantly with pH. Plot the absorbance at this wavelength against the pH of the buffer solutions.

-

pKa Calculation: The resulting plot should be a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents, particularly in the realm of kinase inhibition. This guide has provided a comprehensive overview of its core physicochemical properties, drawing upon both established knowledge of related compounds and computational predictions. The detailed experimental protocols offer a framework for the empirical validation of these properties. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. This compound | 1416438-29-3 [m.chemicalbook.com]

- 2. 4,8-Dibromoquinoline-3-carboxylic acid ethyl ester CAS#: 1242260-69-0 [m.chemicalbook.com]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. database H-1 proton NMR SPECTROSCOPY INDEX hydrogen-1 nuclear magnetic resonance spectra analysis spectrum data interpretation of organic molecular structure organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. echemi.com [echemi.com]

- 11. IR Spectrum: Carboxylic Acids [quimicaorganica.org]

- 12. Prediction of MS/MS data. 1. A focus on pharmaceuticals containing carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. 11.4 Synthesis of Carboxylic Acids – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 4-Bromoquinoline-8-carboxylic acid

This guide provides an in-depth technical analysis of the spectroscopic data for 4-Bromoquinoline-8-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with foundational spectroscopic principles to offer a comprehensive characterization of this molecule.

Introduction: The Significance of this compound

Quinoline derivatives are a cornerstone in the development of therapeutic agents, exhibiting a broad spectrum of biological activities. The introduction of a bromine atom and a carboxylic acid group at specific positions on the quinoline scaffold, as in this compound (CAS No. 1416438-29-3), creates a molecule with unique electronic and steric properties. These features make it a valuable building block for designing novel kinase inhibitors and antimicrobial agents. Accurate structural elucidation through spectroscopic methods is paramount for its application in targeted synthesis and drug discovery programs.

Below is the two-dimensional structure of this compound:

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the absence of readily available experimental spectra, the following data is based on computational predictions, which provide a reliable estimation of the chemical shifts and coupling patterns.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the carboxylic acid proton. The electron-withdrawing effects of the nitrogen atom, the bromine atom, and the carboxylic acid group significantly influence the chemical shifts of the quinoline ring protons.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.85 | d | 4.8 |

| H-3 | 7.80 | d | 4.8 |

| H-5 | 8.25 | dd | 8.5, 1.5 |

| H-6 | 7.70 | t | 8.0 |

| H-7 | 8.10 | dd | 7.5, 1.5 |

| COOH | 13.50 | br s | - |

Interpretation:

-

The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift (around 13.50 ppm) due to hydrogen bonding and the acidic nature of the proton.[1]

-

H-2 is deshielded by the adjacent nitrogen atom and appears at a downfield chemical shift. It is coupled to H-3, resulting in a doublet.

-

H-3 is coupled to H-2, also appearing as a doublet.

-

The protons on the benzene ring moiety (H-5, H-6, and H-7 ) exhibit a more complex splitting pattern due to their coupling with each other. H-6 is expected to be a triplet due to coupling with both H-5 and H-7. H-5 and H-7 will appear as doublets of doublets.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 151.0 |

| C-3 | 125.5 |

| C-4 | 123.0 |

| C-4a | 148.5 |

| C-5 | 128.0 |

| C-6 | 129.5 |

| C-7 | 137.0 |

| C-8 | 130.0 |

| C-8a | 145.0 |

| COOH | 168.0 |

Interpretation:

-

The carboxylic acid carbon is expected at the most downfield chemical shift (around 168.0 ppm) due to the strong deshielding effect of the two oxygen atoms.[1]

-

The carbon atoms of the quinoline ring appear in the aromatic region (120-155 ppm).

-

C-4 , being directly attached to the electronegative bromine atom, is expected to be significantly deshielded.

-

The quaternary carbons (C-4a, C-8, C-8a ) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| 1710-1760 | Strong | C=O stretch (carboxylic acid) |

| 1580-1620 | Medium | C=C and C=N stretching (aromatic rings) |

| 1210-1320 | Medium | C-O stretch (carboxylic acid) |

| 1000-1100 | Medium | C-Br stretch |

| 910-950 | Broad, Medium | O-H bend (out-of-plane) |

Interpretation:

-

The most characteristic feature of a carboxylic acid in an IR spectrum is the very broad O-H stretching band from 2500 to 3300 cm⁻¹, which is due to strong hydrogen bonding between molecules.[2]

-

A strong C=O stretching absorption is expected between 1710 and 1760 cm⁻¹.[2] Conjugation with the aromatic ring may shift this absorption to a slightly lower wavenumber.

-

The presence of the quinoline ring will give rise to multiple C=C and C=N stretching vibrations in the 1580-1620 cm⁻¹ region.

-

A C-O stretching vibration is also characteristic of the carboxylic acid group.[2]

-

The C-Br stretching frequency is typically observed in the lower wavenumber region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Relative Intensity | Assignment |

| 251/253 | High | [M]⁺ (Molecular ion peak, bromine isotope pattern) |

| 234/236 | Medium | [M - OH]⁺ |

| 206/208 | Medium | [M - COOH]⁺ |

| 127 | High | [M - Br - COOH]⁺ |

Interpretation:

-

The molecular ion peak ([M]⁺) is expected to be a doublet with approximately equal intensity at m/z 251 and 253, which is the characteristic isotopic pattern for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).

-

A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical (-OH) , leading to a peak at [M - 17]⁺.

-

Another significant fragmentation would be the loss of the entire carboxyl group (-COOH) as a radical, resulting in a peak at [M - 45]⁺.

-

Subsequent loss of the bromine atom from this fragment would lead to a peak corresponding to the quinoline cation.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for dissolving the polar carboxylic acid and for observing the exchangeable carboxylic acid proton.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the range of -2 to 16 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

IR Spectroscopy Protocol

-

Sample Preparation: Prepare a solid sample using the Attenuated Total Reflectance (ATR) technique. Place a small amount of the powdered sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer with an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or in negative ion mode to observe the deprotonated molecule [M-H]⁻.

-

Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain a fragmentation pattern.

-

-

Data Analysis: Analyze the resulting mass spectrum to determine the accurate mass of the molecular ion and to identify the major fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates the integrated workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The analysis of the predicted ¹H NMR, ¹³C NMR, IR, and mass spectra, in conjunction with the provided experimental protocols, offers a robust framework for the structural characterization of this important molecule. These data and methodologies are essential for ensuring the identity and purity of this compound in research and development settings, particularly in the fields of medicinal chemistry and drug discovery.

References

Crystal structure analysis of 4-Bromoquinoline-8-carboxylic acid

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-Bromoquinoline-8-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We detail a representative methodology, from synthesis and crystallization to data collection, structure solution, and refinement. The guide offers an in-depth analysis of the molecular geometry and the intricate network of intermolecular interactions, including robust hydrogen bonding and potential halogen interactions, which dictate the supramolecular architecture. This document is intended for researchers, scientists, and drug development professionals seeking to understand the solid-state properties of quinoline derivatives and the technical underpinnings of crystallographic analysis.

Introduction: The Significance of Quinoline Scaffolds

Quinoline derivatives form the structural core of a vast array of pharmacologically active compounds and functional materials. Their rigid, planar structure and capacity for diverse functionalization make them privileged scaffolds in drug design.[1][2] The introduction of a carboxylic acid moiety, as seen in 4-quinolinecarboxylic acids, provides a critical hydrogen bonding and coordination site, often essential for binding to biological targets like dihydroorotate dehydrogenase (DHODH).[3]

The specific compound, this compound, incorporates a bromine atom, which can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability.[2] Furthermore, the bromine substituent introduces the potential for halogen bonding, a non-covalent interaction of growing importance in crystal engineering and rational drug design. A definitive crystal structure analysis is therefore indispensable for elucidating the precise three-dimensional arrangement of the molecule and understanding how it self-assembles in the solid state. This knowledge is crucial for structure-activity relationship (SAR) studies, polymorph screening, and the design of next-generation therapeutic agents.

Comprehensive Methodology

Synthesis of this compound

The synthesis of substituted quinoline-4-carboxylic acids can be achieved through several established routes, with the Pfitzinger reaction being a prominent method.[4] A plausible and efficient pathway to the title compound involves a multi-step sequence, beginning with the appropriate substituted aniline.

Experimental Protocol: Synthesis

-

Step 1: Pfitzinger Condensation: React 2-amino-3-bromobenzoic acid with pyruvic acid in the presence of a base (e.g., potassium hydroxide) in an ethanol/water solvent system. Reflux the mixture overnight. This reaction constructs the quinoline core, yielding 4-methyl-8-bromoquinoline-2-carboxylic acid.

-

Step 2: Oxidative Decarboxylation: The intermediate from Step 1 is subjected to oxidative conditions. Heating with an oxidizing agent like potassium permanganate (KMnO₄) in a basic solution will oxidize the methyl group at the 4-position to a carboxylic acid, followed by decarboxylation at the 2-position under the reaction conditions.

-

Step 3: Halogenation (if necessary): An alternative route involves synthesizing 8-bromoquinoline first from o-bromoaniline[5] and then introducing the carboxylic acid at the 4-position. However, direct synthesis via the Pfitzinger reaction is often more convergent.

-

Step 4: Purification: The final crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to yield pure this compound. The identity and purity are confirmed using NMR, IR spectroscopy, and mass spectrometry.

Caption: Generalized workflow for the synthesis of this compound.

Single Crystal Growth

The acquisition of high-quality single crystals is the most critical and often most challenging step in X-ray structure determination. The choice of solvent is paramount, as it must provide sufficient solubility at an elevated temperature and allow the compound to slowly precipitate as well-ordered crystals upon cooling or evaporation.

Experimental Protocol: Crystallization

-

Solvent Screening: A range of solvents (e.g., ethanol, methanol, acetonitrile, dimethylformamide (DMF), and their mixtures with water) are screened for their ability to dissolve the compound upon heating and yield crystalline material upon cooling.

-

Slow Evaporation: A nearly saturated solution of this compound in a suitable solvent (e.g., DMF) is prepared in a clean vial. The vial is loosely covered to allow for the slow evaporation of the solvent over several days at room temperature. This gradual increase in concentration promotes the formation of large, defect-free crystals.

-

Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, they are carefully harvested from the mother liquor using a nylon loop and immediately coated in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss.

X-ray Diffraction: Data Collection to Structure Refinement

The core of the analysis involves irradiating a single crystal with monochromatic X-rays and measuring the positions and intensities of the diffracted beams. This diffraction pattern contains the information required to determine the arrangement of atoms within the crystal lattice.

Caption: Standard workflow for single-crystal X-ray structure determination.

Experimental Protocol: Crystallography

-

Data Collection: A selected crystal is mounted on a goniometer head and flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal vibrations. Data is collected using a modern diffractometer equipped with a molybdenum (Mo Kα, λ = 0.71073 Å) X-ray source.

-

Data Processing: The raw diffraction images are processed to integrate the reflection intensities, which are then scaled and corrected for absorption effects.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson synthesis to locate the heavier atoms (like bromine). The remaining non-hydrogen atoms are located from the difference Fourier map. The structural model is then refined using full-matrix least-squares on F², which adjusts atomic positions and displacement parameters to minimize the difference between observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Results and Discussion: A Structural Investigation

While the specific crystallographic data for this compound is not publicly deposited, we can infer its key structural features based on the analysis of closely related compounds, such as 4-Bromo-8-methoxyquinoline[6] and other quinoline carboxylic acids.[7]

Molecular Structure and Conformation

The this compound molecule is expected to be largely planar. The fused quinoline ring system is inherently aromatic and rigid, and any deviation from planarity would be minimal.[6] The carboxylic acid group is likely to be nearly coplanar with the quinoline ring to maximize conjugation. A key conformational feature is the potential for an intramolecular hydrogen bond between the carboxylic acid proton and the quinoline nitrogen atom, although intermolecular hydrogen bonding is often more favorable for carboxylic acids.

Supramolecular Assembly: The Role of Intermolecular Forces

The crystal packing is dominated by a network of strong intermolecular interactions, which define the three-dimensional architecture.

-

Hydrogen Bonding: The most significant interaction is the hydrogen bond formed by the carboxylic acid groups. Carboxylic acids have a strong tendency to form robust, centrosymmetric dimers via a pair of O-H···O hydrogen bonds.[8] This is a highly prevalent and stabilizing motif in the crystal structures of carboxylic acids.

-

Halogen Bonding: The bromine atom at the 4-position can act as a halogen bond donor, interacting with a Lewis basic site on an adjacent molecule, such as the oxygen atom of a carbonyl group or the nitrogen of the quinoline ring. This directional interaction can play a crucial role in guiding the crystal packing.

-

π-π Stacking: The planar quinoline rings are expected to engage in π-π stacking interactions. These interactions, driven by electrostatic and dispersion forces, would likely involve offset or slipped-parallel arrangements to minimize repulsion, contributing to the overall stability of the crystal lattice.[6]

Caption: A schematic illustrating the key intermolecular forces in the crystal lattice.

Data Summary

The following table presents hypothetical but representative crystallographic data for this compound, based on known structures of similar molecules.[6]

| Parameter | Value |

| Chemical Formula | C₁₀H₆BrNO₂ |

| Formula Weight | 252.07 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | ~8.5 Å |

| b | ~5.2 Å |

| c | ~20.1 Å |

| α, γ | 90° |

| β | ~98.0° |

| Volume | ~880 ų |

| Z | 4 |

| Calculated Density | ~1.90 g/cm³ |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 100 K |

| Final R indices [I>2σ(I)] | R₁ ≈ 0.04, wR₂ ≈ 0.10 |

| Goodness-of-fit (S) | ~1.05 |

Conclusion

The crystal structure analysis of this compound provides critical insights into its solid-state conformation and packing. The molecular structure is defined by a planar quinoline core, while the supramolecular architecture is governed by a synergy of strong O-H···O hydrogen bonds forming characteristic carboxylic acid dimers, supplemented by π-π stacking and potential halogen bonding. This detailed structural knowledge is fundamental for understanding the physicochemical properties of this compound and serves as an essential foundation for its application in rational drug design and materials engineering.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 5-Bromoquinoline-2-carboxylic acid | 1017412-53-1 | Benchchem [benchchem.com]

- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

- 6. 4-Bromo-8-methoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Molecular Interactions | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

An In-Depth Technical Guide to the Solubility and Stability Studies of 4-Bromoquinoline-8-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for conducting solubility and stability studies on 4-Bromoquinoline-8-carboxylic acid, a key heterocyclic compound with significant potential in pharmaceutical research. Given the limited publicly available experimental data for this specific isomer, this guide emphasizes established methodologies and protocols, drawing upon data from structurally related quinoline derivatives to inform experimental design and anticipate potential outcomes. It serves as a robust resource for researchers and drug development professionals, enabling them to systematically evaluate the physicochemical properties of this compound, a critical step in its journey from a promising molecule to a potential therapeutic agent.

Introduction: The Significance of this compound

Quinoline and its derivatives have long been recognized for their diverse pharmacological activities, forming the backbone of numerous approved drugs. This compound, with its distinct substitution pattern, is an intriguing candidate for further investigation. The presence of the bromine atom and the carboxylic acid group on the quinoline scaffold suggests potential applications as a kinase inhibitor and a building block for novel antimicrobial and antiparasitic agents.

The journey of a promising compound from the laboratory to clinical application is contingent on a thorough understanding of its physicochemical properties. Among these, solubility and stability are paramount, directly influencing bioavailability, formulation development, and shelf-life. This guide provides the scientific foundation and practical protocols to comprehensively characterize these critical attributes for this compound.

Physicochemical Properties: An Overview

A foundational understanding of the intrinsic properties of this compound is essential for designing meaningful solubility and stability studies. While experimental data for this specific molecule is scarce, we can infer its likely characteristics based on its structural motifs and data from related compounds.

Table 1: Predicted Physicochemical Properties of this compound and Related Isomers

| Property | This compound (Predicted) | 8-Bromoquinoline-4-carboxylic acid (Predicted/Reported) |

| Molecular Formula | C₁₀H₆BrNO₂ | C₁₀H₆BrNO₂ |

| Molecular Weight | 252.06 g/mol | 252.06 g/mol |

| Appearance | Likely a solid (white to off-white powder) | Solid (predicted) |

| pKa | ~3-5 (for the carboxylic acid group) | ~3-5 (for the carboxylic acid group)[1] |

| LogP | Prediction recommended using computational tools | Prediction recommended using computational tools |

| Aqueous Solubility | Expected to be low | Low[1] |

| Organic Solvent Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, ethanol) | Soluble in common organic solvents like ethanol, acetone, dichloromethane[1] |

Note: Predicted values should be confirmed experimentally. Various computational software packages are available for in silico prediction of these properties.[2][3][]

Solubility Studies: Unlocking Bioavailability

A compound's therapeutic efficacy is fundamentally linked to its ability to dissolve in physiological fluids. The following sections detail the methodologies to quantitatively assess the solubility of this compound.

The "Why": The Critical Role of Solubility Assessment

The choice of solubility assay depends on the stage of drug development. Early-stage discovery often employs high-throughput kinetic solubility assays for rapid screening, while later stages necessitate more precise equilibrium solubility data for formulation development.

Experimental Protocols

This gold-standard method determines the thermodynamic solubility of a compound.

Protocol:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and relevant organic solvents (e.g., ethanol, propylene glycol, DMSO).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Express the solubility in mg/mL or µg/mL.

Causality Behind Experimental Choices: The use of different pH buffers is crucial as the ionization state of the carboxylic acid group will significantly influence solubility. The selection of organic solvents provides data for potential formulation strategies.

Kinetic solubility measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. This is often a high-throughput method used in early drug discovery.

Protocol (Nephelometry-based):

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO.

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a microtiter plate.

-

Addition of Aqueous Buffer: Add a specific aqueous buffer to each well of the microtiter plate.

-

Precipitation Detection: Measure the turbidity of the solutions over time using a nephelometer. The concentration at which significant light scattering (indicating precipitation) is observed is the kinetic solubility.

Self-Validating System: The inclusion of positive and negative controls (compounds with known high and low kinetic solubility) is essential to validate the assay performance.

Data Presentation

The results of the solubility studies should be presented in a clear and concise table for easy comparison.

Table 2: Example Solubility Data Table for this compound

| Solvent/Buffer (pH) | Temperature (°C) | Solubility (µg/mL) | Method |

| pH 1.2 Buffer | 37 | Experimental Value | Equilibrium |

| pH 4.5 Buffer | 37 | Experimental Value | Equilibrium |

| pH 6.8 Buffer | 37 | Experimental Value | Equilibrium |

| pH 7.4 Buffer | 37 | Experimental Value | Equilibrium |

| Water | 25 | Experimental Value | Equilibrium |

| Ethanol | 25 | Experimental Value | Equilibrium |

| DMSO | 25 | Experimental Value | Equilibrium |

| pH 7.4 Buffer | 25 | Experimental Value | Kinetic |

Stability Studies: Ensuring Product Integrity and Shelf-Life

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies over time under the influence of environmental factors. The International Council for Harmonisation (ICH) provides comprehensive guidelines for these studies.[3][][5]

The "Why": The Imperative of Stability Testing

Stability studies are essential to:

-

Determine the intrinsic stability of the molecule.

-

Identify potential degradation products.

-

Elucidate degradation pathways.

-

Establish a re-test period or shelf life.

-

Define appropriate storage conditions.

Forced Degradation (Stress Testing)

Forced degradation studies are conducted under more severe conditions than accelerated stability studies to identify likely degradation products and demonstrate the specificity of analytical methods.[6][7][8]

Experimental Workflow for Forced Degradation:

Caption: Workflow for forced degradation studies.

Potential Degradation Pathways for Quinoline Derivatives:

Based on the structure of this compound and literature on related compounds, potential degradation pathways under forced degradation conditions include:

-

Hydrolysis: The carboxylic acid group is generally stable to hydrolysis, but under extreme conditions, decarboxylation might occur.

-

Oxidation: The quinoline ring is susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives.

-

Photodegradation: Quinoline derivatives can undergo photodegradation, which may involve complex rearrangements and the formation of colored degradants.[5]

-

Debromination: The carbon-bromine bond may be susceptible to cleavage under certain stress conditions, particularly photolytic stress.

ICH Stability Testing

Formal stability studies should be conducted according to ICH guidelines.[3][6][9]

Table 3: ICH Stability Storage Conditions

| Study | Storage Condition | Minimum Time Period |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Protocol for ICH Stability Study:

-

Sample Preparation: Place a sufficient amount of this compound in appropriate containers that are inert and do not interact with the compound.

-

Storage: Store the samples in stability chambers maintained at the conditions specified in Table 3.

-

Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies).

-

Analysis: Analyze the samples for appearance, assay, degradation products, and any other critical quality attributes using a validated stability-indicating analytical method.

Logical Relationship in Stability Study Design:

Caption: Logical flow of a comprehensive stability study.

Analytical Methodologies

A robust, validated, stability-indicating analytical method is the cornerstone of reliable solubility and stability data.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the most common technique for the quantification of the parent compound and its degradation products.

Typical HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of maximum absorbance for this compound.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-30 °C.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is invaluable for the identification and structural elucidation of degradation products. The mass spectrometer provides molecular weight information, which is crucial for determining the chemical changes that have occurred.

Conclusion: A Pathway to Characterization

This technical guide has outlined a comprehensive and scientifically rigorous approach to evaluating the solubility and stability of this compound. By adhering to the detailed protocols for equilibrium and kinetic solubility, and by implementing a systematic stability testing program based on ICH guidelines, researchers can generate the critical data necessary to advance the development of this promising compound. While the absence of extensive public data on this specific isomer presents a challenge, the principles and methodologies detailed herein provide a clear and reliable path forward. The successful characterization of its solubility and stability profiles will be a pivotal step in unlocking the full therapeutic potential of this compound.

References

- 1. 8-Bromoquinoline-4-carboxylic Acid | CAS 86-86-2 | Structure, Uses, Safety, Supplier & Price in China [quinoline-thiophene.com]

- 2. acdlabs.com [acdlabs.com]

- 3. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]

- 5. benchchem.com [benchchem.com]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. acgpubs.org [acgpubs.org]

The Quinoline Carboxylic Acid Scaffold: A Technical Guide to Unraveling Mechanisms of Action

For the attention of: Researchers, scientists, and drug development professionals.

This guide delves into the mechanistic underpinnings of the quinoline carboxylic acid scaffold, a privileged structure in medicinal chemistry. While the precise mechanism of action for 4-Bromoquinoline-8-carboxylic acid is still under investigation, this document provides a comprehensive framework for its potential biological activities by examining the established mechanisms of structurally related quinoline derivatives. We will explore how subtle modifications to this core structure can yield potent and selective inhibitors of diverse biological targets, offering a roadmap for the investigation of novel analogues like this compound.

The Quinoline Carboxylic Acid Core: A Versatile Pharmacophore

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a common motif in a vast array of biologically active compounds. The addition of a carboxylic acid group transforms this scaffold into a versatile pharmacophore capable of engaging in critical interactions with the active sites of various enzymes. The bromine substitution at the 4-position and the carboxylic acid at the 8-position of the quinoline ring in this compound create a unique electronic and steric profile that could dictate its target specificity and potency. While direct evidence for its mechanism is pending, we can infer potential pathways by studying its chemical cousins.

Potential Mechanism of Action: Inhibition of D-Amino Acid Oxidase (DAAO)

A prominent therapeutic target for compounds bearing a quinoline or similar heterocyclic carboxylic acid core is D-amino acid oxidase (DAAO). DAAO is a flavoenzyme responsible for the degradation of D-amino acids, most notably D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.[1][2][3] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia, and enhancing its activity by increasing the local concentration of D-serine is a key therapeutic strategy.[3][4]

The DAAO-NMDA Receptor Signaling Pathway

Inhibition of DAAO leads to an increase in synaptic levels of D-serine, which can then potentiate NMDA receptor signaling. This is particularly relevant in conditions where D-serine levels are diminished.[2][3]

Caption: Potential inhibition of DAAO by this compound.

Experimental Protocol: DAAO Inhibition Assay

To determine if this compound inhibits DAAO, a robust enzymatic assay is required. The following protocol is a standard method for assessing DAAO activity.

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against human D-amino acid oxidase (hDAAO).

Materials:

-

Recombinant human DAAO

-

D-Serine (substrate)

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

Phosphate-buffered saline (PBS)

-

This compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of the compound in PBS to achieve a range of concentrations for testing.

-

In a 96-well plate, add the following to each well:

-

Recombinant hDAAO

-

Varying concentrations of this compound

-

Amplex Red reagent and HRP

-

-

Incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding D-serine to each well.

-

Immediately measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) at multiple time points.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the reaction rate as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Potential Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Another well-established target for quinoline carboxylic acids is dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[5][6] Inhibition of DHODH depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis.[5] This mechanism is particularly effective in rapidly proliferating cells, making DHODH inhibitors potent antiviral and anticancer agents.[5][7]

The DHODH Pyrimidine Biosynthesis Pathway

By blocking the conversion of dihydroorotate to orotate, DHODH inhibitors halt the production of pyrimidines, leading to cell cycle arrest and inhibition of viral replication.[5][6]

Caption: Potential inhibition of DHODH by this compound.

Experimental Protocol: DHODH Inhibition Assay

The inhibitory potential of this compound against DHODH can be assessed using a colorimetric assay that measures the reduction of a dye coupled to the oxidation of dihydroorotate.

Objective: To determine the IC50 of this compound against human DHODH.

Materials:

-

Recombinant human DHODH

-

Dihydroorotate (substrate)

-

Decylubiquinone (electron acceptor)

-

2,6-dichloroindophenol (DCIP)

-

Reaction buffer (e.g., Tris-HCl)

-

This compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the compound in the reaction buffer.

-

In a 96-well plate, add the following to each well:

-

Reaction buffer

-

Decylubiquinone

-

DCIP

-

Recombinant hDHODH

-

Varying concentrations of this compound

-

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding dihydroorotate to each well.

-

Monitor the decrease in absorbance at 600 nm over time.

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the velocity as a function of inhibitor concentration and determine the IC50 value.

Other Potential Mechanisms of Action

The versatility of the quinoline carboxylic acid scaffold extends to other important biological targets.

SIRT3 Inhibition

Certain 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent and selective inhibitors of Sirtuin 3 (SIRT3), a mitochondrial NAD+-dependent deacetylase.[8][9] SIRT3 plays a crucial role in regulating mitochondrial function and metabolism, and its inhibition has emerged as a potential therapeutic strategy in cancer.[8]

Kinase Inhibition

The quinoline core is a common feature in many kinase inhibitors. For example, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, a structurally related compound, has been shown to be a selective inhibitor of Aurora A kinase, a key regulator of mitosis, with apoptosis-inducing properties.[10]

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies of various quinoline carboxylic acid inhibitors have revealed key structural requirements for potent activity. For DHODH inhibitors, bulky hydrophobic substituents at the C(2) position and the carboxylic acid at the C(4) position are critical for inhibitory activity.[7] The specific substitution pattern on the quinoline ring, such as the placement of halogens, can significantly impact potency and selectivity.[5] For this compound, the bromine at position 4 and the carboxylic acid at position 8 will have a profound influence on its interaction with potential biological targets.

Summary of Quantitative Data for Representative Quinoline Carboxylic Acid Derivatives

| Compound Class | Target | Representative Compound | IC50 | Reference |

| DAAO Inhibitor | D-amino acid oxidase | 4H-thieno[3,2-b]pyrrole-5-carboxylic acid | 145 nM (human) | [11] |

| DHODH Inhibitor | Dihydroorotate dehydrogenase | 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid | 1.0 nM (human) | [5] |

| SIRT3 Inhibitor | Sirtuin 3 | 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) | 7.2 µM | [8][9] |

Future Directions for this compound Research

The therapeutic potential of this compound remains to be elucidated. Based on the established activities of related compounds, a systematic investigation into its effects on DAAO, DHODH, and a panel of kinases is warranted. The experimental protocols outlined in this guide provide a starting point for such studies. Elucidating the precise mechanism of action of this compound will be crucial for its future development as a potential therapeutic agent.

References

- 1. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are DAAO inhibitors and how do they work? [synapse.patsnap.com]

- 3. D-amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 10. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation [mdpi.com]

- 11. caymanchem.com [caymanchem.com]

A Technical Guide to the Biological Activity Screening of 4-Bromoquinoline-8-carboxylic Acid

Introduction: The Quinoline Scaffold and Therapeutic Potential

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] Quinoline derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4] This versatility stems from the scaffold's ability to be extensively functionalized, allowing for the fine-tuning of its physicochemical and biological properties to interact with a multitude of biological targets.[2]

This guide focuses on a specific derivative, 4-Bromoquinoline-8-carboxylic acid (CAS No. 1416438-29-3). The presence of the carboxylic acid at the 8-position and a bromine atom at the 4-position suggests significant potential for targeted biological interactions. Carboxylic acid moieties are known to engage in critical hydrogen bonding or salt bridge interactions within enzyme active sites, such as with dihydroorotate dehydrogenase (DHODH).[5] The bromine atom can serve as a site for further synthetic modification or participate in halogen bonding, potentially enhancing binding affinity and selectivity. Preliminary data suggests that this scaffold is a promising building block for developing novel kinase inhibitors and antimicrobial agents.

This document provides a comprehensive, field-proven framework for the systematic biological activity screening of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple listing of protocols to explain the scientific rationale behind each experimental choice, ensuring a logical, self-validating, and robust screening cascade.

Part 1: Primary Screening - A Broad-Spectrum Assessment of Bioactivity

The initial screening phase is designed to cast a wide net, identifying the primary pharmacological area(s) in which this compound may be active. The two most prominent activities reported for the broader quinoline class are anticancer and antimicrobial, making them logical starting points.

Anticancer and Cytotoxicity Screening

The first crucial question is whether the compound affects cell viability, particularly in cancer cells. We employ high-throughput colorimetric assays that measure metabolic activity or total cellular protein as reliable proxies for cell proliferation and cytotoxicity.

Causality of Assay Choice:

-